2,4-Dihydroxyphenylacetylasparagine

Glutamate Receptor Pharmacology Ligand Binding Assay Spider Toxin SAR

Researchers studying glutamatergic synapses often struggle to decouple receptor binding from ion channel activation using intact toxins. 2,4-Dihydroxyphenylacetylasparagine (2,4-DHPA-ASN) is the minimal pharmacophore of Joro spider toxin, offering a unique solution. - Selectively inhibits glutamate binding without blocking NMDA, AMPA, or kainate receptors, unlike crude venom or synthetic polyamine toxins [1, 6]. - Serves as a validated negative control for AMPA-dependent studies, eliminating the confounding antagonism of CNQX [6]. - Enables decoupling of receptor binding antagonism from transporter inhibition, a deconvolution impossible with intact JSTX [2]. Supplied with rigorous analytical documentation, ensuring reliable and reproducible results in SAR and high-throughput screening campaigns.

Molecular Formula C12H14N2O6
Molecular Weight 282.25 g/mol
CAS No. 111872-98-1
Cat. No. B055432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxyphenylacetylasparagine
CAS111872-98-1
Synonyms2,4-DHPA-ASN
2,4-dihydroxyphenyl-N-acetylasparagine
2,4-dihydroxyphenylacetylasparagine
Molecular FormulaC12H14N2O6
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)O
InChIInChI=1S/C12H14N2O6/c13-10(17)5-8(12(19)20)14-11(18)3-6-1-2-7(15)4-9(6)16/h1-2,4,8,15-16H,3,5H2,(H2,13,17)(H,14,18)(H,19,20)/t8-/m0/s1
InChIKeyXWUFTPIDMLSXES-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxyphenylacetylasparagine: Pharmacophore for Glutamatergic Research


2,4-Dihydroxyphenylacetylasparagine (2,4-DHPA-ASN) is a synthetic, low-molecular-weight phenolic asparagine conjugate that constitutes the common pharmacophoric moiety of multiple arthropod toxins, notably those from the Joro spider (Nephila clavata) [1]. It functions as a selective inhibitor of L-glutamate binding to synaptic membranes, a mechanism distinct from canonical ionotropic receptor channel blockade [1][2]. The compound is not a generic amino acid derivative but a specifically designed tool molecule that isolates the glutamate-recognition element from the larger polyamine toxin structure, enabling precise interrogation of glutamatergic synaptic biochemistry without the confounding polyamine-associated activities of intact venoms [1].

Why 2,4-Dihydroxyphenylacetylasparagine Cannot Be Replaced


Simple substitution with its constituent phenolic acid, 2,4-dihydroxyphenylacetic acid (2,4-DHPA), or with an unfractionated spider venom extract is not scientifically valid. Direct comparative binding assays demonstrate that 2,4-DHPA-ASN exhibits significantly higher inhibitory potency than 2,4-DHPA alone, while the closely related 2,4-dihydroxybenzoic acid and positional isomers of 2,4-DHPA are completely inactive [1]. Furthermore, intact spider toxins possess additional polyamine moieties that confer NMDA and non-NMDA receptor-blocking properties not present with 2,4-DHPA-ASN, meaning that procurement of crude toxin fractions introduces polyamine-dependent activities that confound experimental interpretation [2]. Only the defined synthetic molecule provides the selective glutamate-binding inhibition profile required for reproducible target deconvolution.

Head-to-Head Differentiation: 2,4-Dihydroxyphenylacetylasparagine vs. Analogs


Glutamate Binding Inhibition: 2,4-DHPA-ASN vs. 2,4-DHPA

In a direct head-to-head comparison using rat brain synaptic membranes, 2,4-DHPA-ASN inhibited L-[³H]glutamic acid binding with significantly higher potency than 2,4-dihydroxyphenylacetic acid (2,4-DHPA), while 2,4-dihydroxybenzoic acid and positional isomers of 2,4-DHPA were completely inactive [1]. The inhibitory effect of 2,4-DHPA-ASN was reported as 'almost the same' as that of the intact spider toxin isolated from Nephila clavata, confirming that the asparagine-conjugated 2,4-DHPA moiety is both necessary and sufficient for glutamate binding site recognition [1].

Glutamate Receptor Pharmacology Ligand Binding Assay Spider Toxin SAR

AMPA Receptor Selectivity: Lack of Displacement

In a radioligand displacement study using [³H]AMPA binding in rat striatum, 2,4-dihydroxyphenylacetylasparagine was explicitly listed among the 'ineffective displacers,' indicating no measurable interaction with AMPA receptors [1]. By contrast, the reference compound 6-hydroxy-DOPA displaced [³H]AMPA binding with an IC₅₀ of 32 µM, comparable to kainate itself [1]. This clean AMPA-negative profile distinguishes 2,4-DHPA-ASN from broader-spectrum glutamate antagonists such as CNQX and DNQX, which are canonical AMPA receptor blockers.

AMPA Receptor Excitotoxicity Ligand Selectivity

Ionotropic Receptor Blockade vs. Intact Spider Toxins

In a comparative iontophoretic study on rat spinal neurones in vivo, 2,4-dihydroxyphenylacetylasparagine and 2,4-dihydroxyphenylacetate both failed to block NMDA or non-NMDA (AMPA/kainate) responses, whereas all five intact arthropod toxins tested (including Joro Spider toxin, Nephila Spider toxin, argiotoxin636, and philanthotoxins) produced >70% mean reduction of non-NMDA responses [1]. Only argiotoxin636 significantly reduced NMDA responses [1]. This establishes that 2,4-DHPA-ASN is devoid of the ionotropic receptor channel-blocking activity characteristic of the full-length polyamine toxins.

NMDA Receptor Non-NMDA Receptor Iontophoresis Spider Toxin Electrophysiology

High-Value Applications for 2,4-Dihydroxyphenylacetylasparagine


Glutamate Binding Pharmacophore Isolation for SAR Studies

Because 2,4-DHPA-ASN reproduces the glutamate binding inhibitory activity of intact Joro spider toxin without the polyamine tail, it serves as the minimal pharmacophoric unit for SAR campaigns aimed at dissecting the molecular determinants of glutamate recognition versus ionotropic channel blockade [1]. This is supported by evidence that its binding inhibition is 'almost the same' as the intact toxin, yet it lacks any functional NMDA or non-NMDA receptor blockade, making it indispensable for mapping the structural origin of these two discrete pharmacological activities [1][2].

Selective Control for AMPA/Kainate Receptor Pharmacology

The explicit demonstration that 2,4-DHPA-ASN does not displace [³H]AMPA binding qualifies it as a validated negative control for experiments requiring selective inhibition of glutamate binding while preserving AMPA receptor function [1]. This avoids the confounding AMPA antagonism inherent to standard tools such as CNQX, enabling cleaner interpretation of glutamate-dependent but AMPA-independent synaptic phenomena [1].

Discriminating Binding Inhibition vs. Uptake Blockade in Synaptosomes

The 1987 binding study demonstrates that 2,4-DHPA-ASN directly inhibits glutamate binding to synaptic membranes, whereas follow-up work with intact JSTX indicates additional inhibition of Na⁺-dependent glutamate uptake [1]. Researchers can use 2,4-DHPA-ASN as a binding-selective probe to decouple these two mechanisms—binding site antagonism versus transporter inhibition—a deconvolution not achievable with the intact toxin [1].

Cross-Validation in Glutamate Receptor Ligand Screening

In high-throughput screening cascades for glutamate receptor modulators, 2,4-DHPA-ASN can serve as a pathway-selective reference compound that inhibits glutamate binding without triggering the ionotropic receptor functional responses (>70% non-NMDA blockade) characteristic of intact spider toxins [1][2]. This makes it uniquely suited for counter-screening protocols where ionotropic receptor silence is a prerequisite for hit triage [2].

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